molecular formula C7H7BrClN B8014698 6-Bromo-3-chloro-2-methylaniline

6-Bromo-3-chloro-2-methylaniline

Cat. No.: B8014698
M. Wt: 220.49 g/mol
InChI Key: IWFNVSLNDDOXOZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-methylaniline typically involves multiple steps. One common method includes:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while bromination can produce various brominated derivatives .

Scientific Research Applications

6-Bromo-3-chloro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methylaniline depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups (amine, bromine, and chlorine) that can form various bonds and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-2-methylaniline
  • 2-Bromo-4-chloro-6-methylaniline
  • 3-Bromo-2-chloro-6-methylaniline

Uniqueness

6-Bromo-3-chloro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and properties. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct electronic environment that can be exploited in various chemical reactions and applications .

Biological Activity

6-Bromo-3-chloro-2-methylaniline is a substituted aniline compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H7_7BrClN
  • Molecular Weight : 221.49 g/mol

This compound features a bromine atom and a chlorine atom attached to a methylaniline backbone, which influences its reactivity and biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.
  • Anti-Cancer Potential : Similar compounds in the aniline class have demonstrated anti-cancer activities. For instance, derivatives of aniline have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
Anti-cancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryPotential inhibition of inflammatory pathways

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : It could modulate receptor activity associated with inflammation and tumor growth.
  • Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various substituted anilines, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

Case Study 2: Anti-Cancer Activity

In vitro experiments tested the anti-cancer effects of this compound on human cancer cell lines. The compound was found to reduce cell viability significantly and induce apoptosis at concentrations above 10 µM.

Properties

IUPAC Name

6-bromo-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNVSLNDDOXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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